molecular formula C17H18N2O2 B078896 N,N'-bis(2-methylphenyl)propanediamide CAS No. 10378-79-7

N,N'-bis(2-methylphenyl)propanediamide

Cat. No. B078896
CAS RN: 10378-79-7
M. Wt: 282.34 g/mol
InChI Key: GSHUBUJGAXACFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, copper (II) complexes of new aryldisulfonamides have been synthesized and characterized using elemental analyses, FT-IR, LCMS, conductivity, and magnetic susceptibility techniques .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the molecule of N,N’-bis(3-methylphenyl)-propanediamide is symmetrical around the central carbon atom . The structures of the compounds have been determined using single crystal X-ray diffraction .


Physical And Chemical Properties Analysis

“N,N’-bis(2-methylphenyl)propanediamide” has a molecular formula of C17H18N2O2 . Its molecular weight is 282.34 .

Scientific Research Applications

Antimicrobial Activity

The compound has been used in the synthesis of copper (II) complexes, which have shown significant antimicrobial activity. These complexes have been tested against various bacteria, including Staphylococcus aureus, Bacillus subtilis, B. cereus, Escherichia coli, Pseudomonas aeruginosa, and Yersinia enterocolitica .

Organic-Inorganic Nanostructured Hybrids

“N,N’-bis(2-methylphenyl)propanediamide” has been used in the creation of organic-inorganic nanostructured hybrids. These hybrids have been characterized by UV-Vis absorption spectra, photoconductivity measurements, and surface photovoltage .

Antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA)

Malonamide derivatives, such as “N,N’-Di-o-tolyl-malonamide”, have been synthesized and used as antibiotics against MRSA. These derivatives have shown potential in increasing bacterial killing and biofilm eradication with low cell toxicity .

Chemical Synthesis

“N,N’-Di-o-tolyl-malonamide” is used in chemical synthesis, particularly in the creation of other complex compounds. It’s a valuable synthon with interesting chemical properties .

Multi-Component Reactions (MCRs)

The compound has been used in multi-component reactions (MCRs), which are chemical transformations where three or more different starting materials react to generate a final complex product in a one-pot procedure .

Liquid-Liquid Extraction of Actinide (III) and Lanthanide (III) Ions

Malonamide derivatives have been used in the liquid-liquid extraction of actinide (III) and lanthanide (III) ions from acidic media in DIAMEX process .

Safety and Hazards

The safety data sheet for a similar compound, N1,N3-Bis(4-methylphenyl)propanediamide, suggests that it may be harmful if inhaled, swallowed, or comes into contact with skin . It is recommended to avoid dust formation and to use personal protective equipment .

properties

IUPAC Name

N,N'-bis(2-methylphenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-12-7-3-5-9-14(12)18-16(20)11-17(21)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHUBUJGAXACFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC(=O)NC2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357572
Record name N,N'-Di-o-tolyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N'-bis(2-methylphenyl)propanediamide

CAS RN

10378-79-7
Record name N,N'-Di-o-tolyl-malonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

329 mmol o-toluidine and 165 mmol diethyl malonate were put together and stirred overnight at 170° C. The formed ethanol was distilled off directly on a stream of nitrogen. N1,N3-di(2-methylphenyl)malonamide was formed as one solid block. The reaction was cooled and EtOAc was added. The product had to be crushed with a mortar, because it resembled very hard brick. The crushed material was stirred in EtOAc and filtered. EtOAc added was added twice and the mixture was stirred and filtered each time. 38.1 g N1,N3-di(2-methylphenyl) malonamide (yield 82%) was obtained.
Quantity
329 mmol
Type
reactant
Reaction Step One
Quantity
165 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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